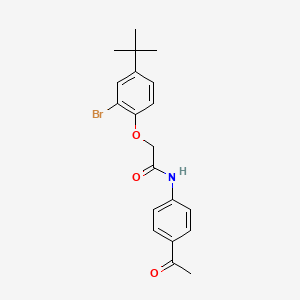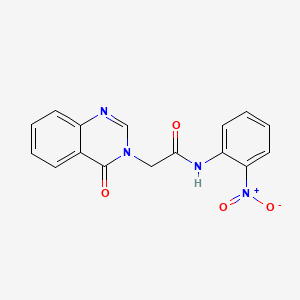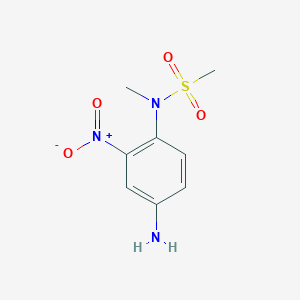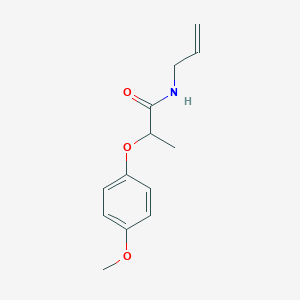
N-(4-acetylphenyl)-2-(2-bromo-4-tert-butylphenoxy)acetamide
Overview
Description
BAA is a synthetic compound that belongs to the class of organic compounds known as acetanilides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. BAA has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of BAA is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell growth and proliferation. BAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, BAA may alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
BAA has been shown to have various biochemical and physiological effects. In cancer cells, BAA has been shown to inhibit cell growth and induce apoptosis by altering gene expression. BAA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In animal models of inflammation, BAA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In agriculture, BAA has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids.
Advantages and Limitations for Lab Experiments
BAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to produce derivatives with different properties. BAA has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for drug development. However, BAA also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, BAA may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on BAA. In medicine, BAA could be further studied for its potential use as an anticancer and anti-inflammatory agent. Studies could be conducted to investigate the mechanism of action of BAA and to identify its molecular targets. In agriculture, BAA could be further studied for its potential use as a herbicide, and its effects on non-target organisms could be investigated. In material science, BAA could be further studied for its potential use as a precursor for the synthesis of polymers and other materials, and its properties could be optimized for specific applications.
In conclusion, BAA is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BAA could lead to the development of new drugs, herbicides, and materials that could have a significant impact on various industries.
Scientific Research Applications
BAA has been studied for its potential applications in various fields of scientific research. In medicine, BAA has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. BAA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. In agriculture, BAA has been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, BAA has been studied for its potential use as a precursor for the synthesis of polymers and other materials.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-bromo-4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-13(23)14-5-8-16(9-6-14)22-19(24)12-25-18-10-7-15(11-17(18)21)20(2,3)4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNGFLWROTJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-pyridinecarboxamide](/img/structure/B4108320.png)
![5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108326.png)

![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4108341.png)
![N-benzyl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4108350.png)
![N-[4-(aminosulfonyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108356.png)
![17-(2,5-dioxo-1-pyrrolidinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4108357.png)

![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4108361.png)
![N-2-adamantyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108365.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4108396.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)